molecular formula C5H13Cl2N3O B13615382 Pyrrolidine-3-carbohydrazidedihydrochloride

Pyrrolidine-3-carbohydrazidedihydrochloride

Cat. No.: B13615382
M. Wt: 202.08 g/mol
InChI Key: MKUZFBYOJVUQSE-UHFFFAOYSA-N
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Description

Pyrrolidine-3-carbohydrazide dihydrochloride is a heterocyclic organic compound featuring a five-membered saturated pyrrolidine ring substituted with a carbohydrazide group at the 3-position, along with two hydrochloric acid counterions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, owing to its hydrazide functional group, which enables reactivity with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones .

Properties

Molecular Formula

C5H13Cl2N3O

Molecular Weight

202.08 g/mol

IUPAC Name

pyrrolidine-3-carbohydrazide;dihydrochloride

InChI

InChI=1S/C5H11N3O.2ClH/c6-8-5(9)4-1-2-7-3-4;;/h4,7H,1-3,6H2,(H,8,9);2*1H

InChI Key

MKUZFBYOJVUQSE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)NN.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Pyrrolidine-3-carbohydrazide Dihydrochloride

General Synthetic Strategy

Pyrrolidine-3-carbohydrazide dihydrochloride synthesis generally involves the functionalization of a pyrrolidine ring at the 3-position with a carbohydrazide moiety, followed by salt formation with hydrochloric acid. The key synthetic step is the introduction of the carbohydrazide group (-CONHNH2), commonly achieved via hydrazinolysis of corresponding esters or acid derivatives.

Typical Synthetic Routes

Hydrazinolysis of Pyrrolidine-3-carboxylate Esters

One common approach is the reaction of pyrrolidine-3-carboxylate esters with hydrazine hydrate under controlled conditions to yield the carbohydrazide intermediate. This method involves nucleophilic attack by hydrazine on the ester carbonyl, displacing the alcohol and forming the hydrazide.

  • Reaction conditions: Typically performed in ethanol or methanol solvent, at reflux temperatures for several hours.
  • Yield optimization: Reaction time, temperature, and hydrazine concentration are critical parameters.
  • Post-reaction: The hydrazide is isolated and purified by recrystallization.
Decarboxylation and Protection Strategies from Hydroxyproline Derivatives

A patent (CN102531987A) describes a multi-step synthesis starting from trans-4-hydroxy-L-proline, involving:

  • Decarboxylation to form (R)-3-hydroxypyrrolidine hydrochloride.
  • N-tert-butoxycarbonyl (N-Boc) protection of the amine.
  • Hydroxyl sulfonylation followed by SN2 substitution with azide to invert configuration.
  • Reduction of azide to amino group and deprotection to yield the target compound.

This route is notable for its stereochemical control and use of readily available chiral starting materials but involves multiple steps and moderate overall yield.

Reductive Cyclization via Azomethine Ylide Intermediates

Advanced synthetic methods involve iridium-catalyzed reductive generation of azomethine ylides from amide or lactam precursors, followed by dipolar cycloaddition to construct substituted pyrrolidine frameworks. While this approach is more general for pyrrolidine derivatives, it can be adapted to prepare carbohydrazide-functionalized pyrrolidines under mild conditions with high regio- and stereoselectivity.

Detailed Experimental Procedures and Analytical Data

Representative Synthesis Example from Literature

A study by Zubrickė et al. (2023) reported the synthesis of pyrrolidine carbohydrazide derivatives via hydrazide formation and subsequent condensation with aldehydes to form hydrazones. The starting compound, 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, was prepared as follows:

  • Reagents: Pyrrolidine-3-carboxylate derivative, hydrazine hydrate.
  • Solvent: Ethanol.
  • Conditions: Reflux for 4–6 hours.
  • Purification: Recrystallization from ethanol.
  • Characterization: Confirmed by melting point, ^1H and ^13C NMR spectroscopy, FT-IR, and mass spectrometry.

Analytical Data Summary

Parameter Result/Method Notes
Melting Point (°C) Reported values consistent with literature Uncorrected melting point apparatus used
^1H NMR (DMSO-d6, ppm) Signals consistent with pyrrolidine ring and hydrazide protons Multiplicity and chemical shifts matched references
^13C NMR (DMSO-d6, ppm) Carbonyl and ring carbons clearly identified Chemical shifts calibrated to DMSO-d6
FT-IR (KBr pellet, cm⁻¹) Characteristic NH and C=O stretching bands Confirms hydrazide functional group
Mass Spectrometry (ESI) Molecular ion peak consistent with formula High-resolution mass spectrometry used

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Advantages Disadvantages Yield Range
Hydrazinolysis of esters Pyrrolidine-3-carboxylate esters Hydrazine reaction, recrystallization Simple, direct Requires ester precursor Moderate to high
Decarboxylation from hydroxyproline trans-4-hydroxy-L-proline Decarboxylation, Boc protection, sulfonylation, SN2, reduction Stereoselective, chiral control Multi-step, low overall yield Low to moderate
Iridium-catalyzed reductive cyclization Amide/lactam precursors Hydrosilylation, azomethine ylide formation, cycloaddition Mild conditions, regioselective Requires expensive catalyst Moderate

Research Outcomes and Optimization Insights

  • The hydrazinolysis method offers a straightforward synthesis with good yields but depends on the availability of suitable ester precursors.
  • The stereoselective route from hydroxyproline provides access to enantiomerically pure compounds but is lengthy and less efficient overall.
  • The iridium-catalyzed methodology represents a modern approach enabling access to complex pyrrolidine derivatives, potentially including carbohydrazide functionalities, with high selectivity and under mild conditions.
  • Reaction parameters such as solvent choice, temperature, catalyst loading, and reaction time significantly influence yield and purity across methods.
  • Analytical techniques like NMR, IR, and mass spectrometry are essential for confirming product structure and purity.

Chemical Reactions Analysis

Hydrazone Formation via Condensation Reactions

The carbohydrazide group undergoes condensation with aldehydes and ketones to form hydrazone derivatives. This reaction is central to its utility in medicinal chemistry for generating bioactive analogs:

  • Reaction Mechanism :
    The hydrazide reacts with carbonyl compounds (RCHO or RCOR') under acidic or neutral conditions, forming a hydrazone linkage (-NHN=CR-).

  • Examples from Research :

    • 3,4-Dichlorobenzaldehyde : Produced N'-(3,4-dichlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, which exhibited potent cytotoxicity against melanoma (IGR39) and prostate cancer (PPC-1) cell lines .

    • Acetophenones : Generated N'-(1-(4-aminophenyl)ethylidene) derivatives, showing enhanced antioxidant activity (1.2× protocatechuic acid) .

Carbonyl CompoundProduct StructureBiological Activity (EC₅₀/IC₅₀)Citation
3,4-DichlorobenzaldehydeN'-(3,4-Dichlorobenzylidene) derivativeIGR39: 5 µM; PPC-1: 6 µM
4-Aminophenyl acetophenoneN'-(1-(4-Aminophenyl)ethylidene) derivativeAntioxidant FRAP: 1.2× standard

Synthetic Modifications of the Pyrrolidine Core

While the hydrazide group dominates reactivity, the pyrrolidine ring can undergo stereoselective modifications:

  • C-H Activation/Arylation :
    Functionalization at the C4 position of the pyrrolidine ring via palladium-catalyzed C-H activation has been reported for related compounds, enabling aryl group introduction (e.g., methyl-3-iodobenzoate) .

  • Spirocyclic Derivatives :
    Spiro-pyrrolidine analogs synthesized via 1,3-dipolar cycloadditions (e.g., with β-cholesterolacrylate) demonstrated antimicrobial activity against Vibrio cholerae and Bacillus subtilis .

Biological Activity Correlation with Structural Features

Key findings from structure-activity relationship (SAR) studies:

  • Hydrazone Substituents :
    Electron-donating groups (e.g., -OCH₃) on the aryl moiety enhance cytotoxicity, while strong electron-withdrawing groups (e.g., -NO₂) reduce potency .

  • Pyrrolidine Rigidity :
    Spirocyclic derivatives (e.g., spiropyrrolidine-oxindoles) showed dual inhibition of HDAC2 and PHB2, inducing apoptosis in breast cancer cells (MCF-7 EC₅₀: 3.53–6.00 µM) .

Scientific Research Applications

Pyrrolidine-3-carbohydrazide dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of pyrrolidine-3-carbohydrazide dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with.

Comparison with Similar Compounds

Pyrrolidine Derivatives with Hydroxyl or Carbonitrile Substituents

Pyrrolidine-3-carbohydrazide dihydrochloride shares structural similarities with other pyrrolidine hydrochlorides, differing primarily in functional groups. Key examples include:

Compound Name CAS No. Functional Group Similarity Score Key Properties/Applications
(R)-3-Hydroxypyrrolidine hydrochloride 90481-32-6 Hydroxyl (-OH) 0.92 Chiral synthon for β-amino alcohols; higher polarity enhances solubility in polar solvents
cis-Pyrrolidine-3,4-diol hydrochloride 2799-21-5 Diol (-OH groups) 0.96 Chelating agent; precursor for polyol-based ligands
(S)-Pyrrolidine-3-carbonitrile hydrochloride 1153950-49-2 Carbonitrile (-CN) 1.00 Used in click chemistry; nitrile group facilitates C–C bond formation

Key Differences :

  • Reactivity : The carbohydrazide group in the target compound enables hydrazone formation, while hydroxyl or nitrile groups in analogs favor nucleophilic or cycloaddition reactions.
  • Solubility : Hydroxyl-substituted derivatives exhibit higher aqueous solubility compared to the carbohydrazide variant, which may require polar aprotic solvents.

Hydrazine-Containing Heterocycles with Different Ring Systems

Compounds with hydrazine-derived groups but distinct ring structures include:

Compound Name CAS No. Core Structure Key Features
3-Hydrazinopyridine dihydrochloride 364727-74-2 Pyridine ring Aromatic ring confers rigidity; used in coordination chemistry and metal-organic frameworks
Piperidine-3-carbonitrile hydrochloride 240401-22-3 Piperidine (6-membered) Larger ring size reduces ring strain; nitrile group supports peptide coupling

Key Differences :

  • Aromaticity vs. Saturation: Pyridine-based hydrazines (e.g., 3-Hydrazinopyridine dihydrochloride) exhibit aromatic stability, whereas pyrrolidine derivatives are more flexible.
  • Ring Size : Piperidine analogs (6-membered) have distinct conformational preferences compared to pyrrolidine (5-membered), affecting binding affinity in drug design .

Ketone-Substituted Pyrrolidine Derivatives

Compound Name CAS No. Functional Group Key Applications
3-Pyrrolidinone hydrochloride 3760-52-9 Ketone (-C=O) Intermediate in nootropic drug synthesis; ketone enables redox reactions

Comparison :

  • The ketone group in 3-Pyrrolidinone hydrochloride is electrophilic, contrasting with the nucleophilic hydrazide group in the target compound.

Biological Activity

Pyrrolidine-3-carbohydrazidedihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative studies with other compounds.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine-3-carbohydrazide exhibit notable cytotoxic effects against various cancer cell lines. For instance, a series of pyrrolidinone-hydrazone derivatives were synthesized and evaluated for their anticancer activity against human triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate carcinoma (PPC-1) cell lines.

Cytotoxicity Data

The following table summarizes the cytotoxic activities of selected derivatives at a concentration of 100 μM:

Compound NameCancer Cell LineIC50 (μM)Selectivity
Compound AMDA-MB-23120.2Low
Compound BIGR395.0High
Compound CPanc-115.0Moderate
Compound DPPC-1>100None

Note: IC50 values indicate the concentration required to inhibit cell viability by 50%.

In particular, Compound B showed the highest selectivity against melanoma cells, while Compound A exhibited relatively low activity against triple-negative breast cancer cells .

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level. The compound's structure allows for enhanced binding affinity to specific enzymes or receptors, which can modulate the activity of target proteins. The carbohydrazide moiety is particularly significant for forming hydrogen bonds, which contribute to its biological efficacy .

Study on Migration Inhibition

A notable study assessed the effect of pyrrolidine derivatives on cell migration using a "wound healing" assay. The results indicated that while some compounds inhibited migration in melanoma cells, they had no effect on MDA-MB-231 cell migration at concentrations of 2 and 5 µM . This suggests that the anticancer properties may be more pronounced in certain types of cancer.

Antioxidant Activity Assessment

Additionally, antioxidant properties were evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay. One derivative demonstrated an antioxidant capacity 1.2 times greater than that of protocatechuic acid, indicating potential for therapeutic applications beyond anticancer activity .

4. Comparative Analysis with Other Compounds

Comparative studies highlight the unique advantages of pyrrolidine derivatives over other classes of compounds. For example, while many traditional anticancer agents exhibit broad-spectrum toxicity, pyrrolidine derivatives have shown selective cytotoxicity towards cancer cells with minimal effects on non-cancerous cells . This selectivity is crucial for developing safer chemotherapeutic agents.

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